molecular formula C10H7BrO B13654356 1-(4-Bromophenyl)but-2-yn-1-one

1-(4-Bromophenyl)but-2-yn-1-one

Cat. No.: B13654356
M. Wt: 223.07 g/mol
InChI Key: RTCMEHSTVIIEPY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)but-2-yn-1-one is an organic compound with the molecular formula C₁₀H₇BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-2-yn-1-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a brominated phenyl compound is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)but-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)but-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)but-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

  • 1-(2-Bromophenyl)but-2-yn-1-one
  • 1-(4-Chlorophenyl)but-2-yn-1-one
  • 1-(4-Methylphenyl)but-2-yn-1-one

Comparison: 1-(4-Bromophenyl)but-2-yn-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Compared to its chlorinated or methylated analogs, the brominated compound exhibits different electronic effects and steric hindrance, influencing its chemical behavior and applications .

Properties

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

IUPAC Name

1-(4-bromophenyl)but-2-yn-1-one

InChI

InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,1H3

InChI Key

RTCMEHSTVIIEPY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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